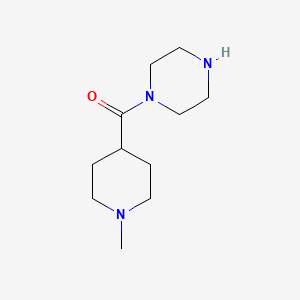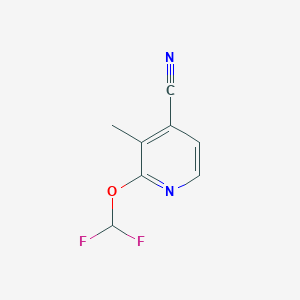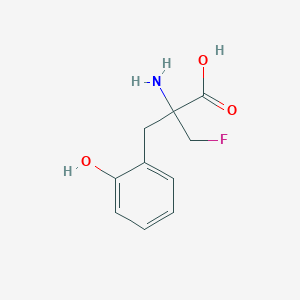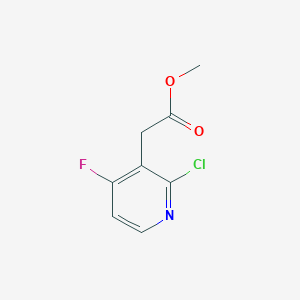
Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methyl ester group attached to a pyridine ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate typically involves the esterification of 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amide derivative.
Hydrolysis: The major product is 2-(2-chloro-4-fluoropyridin-3-yl)acetic acid.
Reduction: The major product is 2-(2-chloro-4-fluoropyridin-3-yl)ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is explored for its potential use in the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammatory processes, thereby reducing inflammation. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate
- Methyl 2-(5-bromo-2-fluoropyridin-4-yl)acetate
- (2-Chloro-3-fluoropyridin-4-yl)methanol
Uniqueness
Methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
methyl 2-(2-chloro-4-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-7(12)4-5-6(10)2-3-11-8(5)9/h2-3H,4H2,1H3 |
Clave InChI |
MGAHPVPFJGKPIW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(C=CN=C1Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


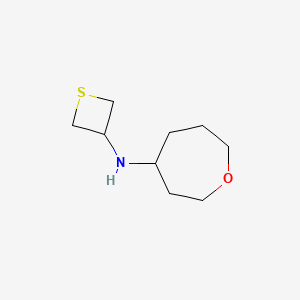

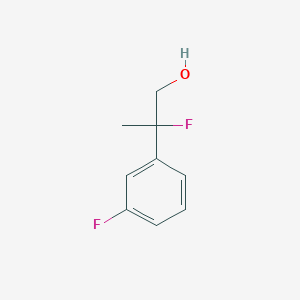
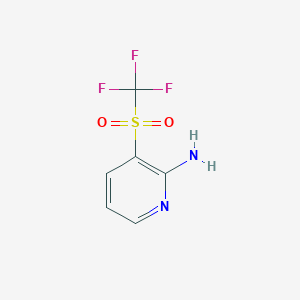
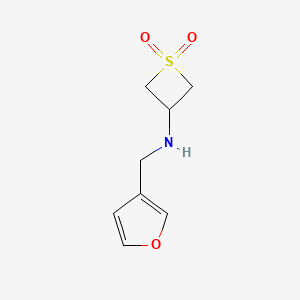
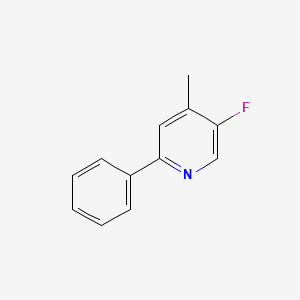
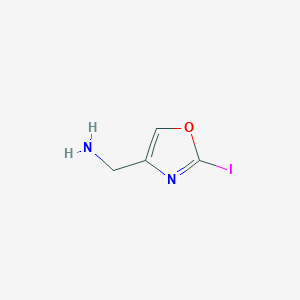
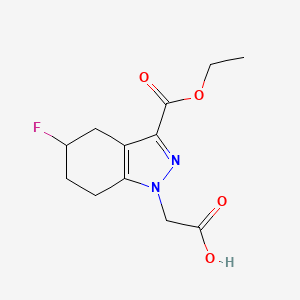
![5-Methoxy-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12952487.png)
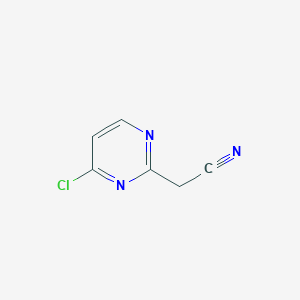
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
